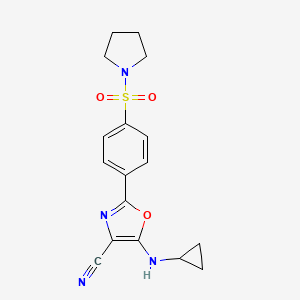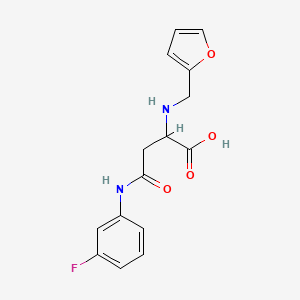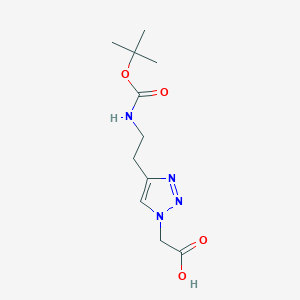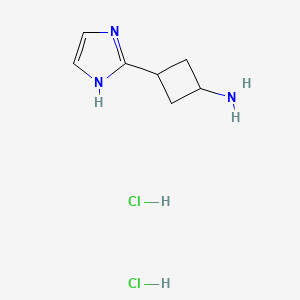![molecular formula C9H13NO2 B2368764 Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 1364509-33-0](/img/structure/B2368764.png)
Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound often involve enantioselective construction of an acyclic starting material . Other methodologies achieve stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate and its derivatives are involved in various chemical reactions and synthesis processes. For instance, substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates react with iodinating agents like N-iodosuccinimide to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates as mixtures of exo and endo isomers (Molchanov et al., 2003). Additionally, these compounds can undergo a skeletal rearrangement into different molecular structures under certain conditions, as illustrated by the transformation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions (Kobayashi et al., 1992).
Cycloaddition Reactions
These compounds are also significant in cycloaddition reactions. For example, the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene leads to the formation of aza-Diels–Alder adducts, including methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and methyl (2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa et al., 2012).
Synthesis of Cephem Derivatives
In the field of antibiotics, this compound derivatives play a role in synthesizing cephem compounds, which are crucial in developing antibiotic drugs. For instance, the synthesis of cephem derivatives for use in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) approaches has been reported, where these derivatives serve as carriers for a range of drugs (Blau et al., 2008).
Antibacterial Activity
Derivatives of this compound have shown potential in antibacterial applications. A study synthesizing 2-oxaisocephems, a type of antibiotic, demonstrated significant activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h2-3,6-8,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNTWVHMLUCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CNC1C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)





![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)


